An In-depth Technical Guide to 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride: A Histamine H2 Receptor Agonist
An In-depth Technical Guide to 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride: A Histamine H2 Receptor Agonist
This guide provides a comprehensive technical overview of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its fundamental properties, synthesis, analysis, and biological significance as a histamine H2 receptor agonist.
Introduction: A Bioisostere of Histamine
3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine is a structural analog of histamine, where the imidazole ring of histamine is replaced by a 3-amino-1,2,4-triazole ring. This bioisosteric replacement has led to the exploration of this compound and its derivatives as modulators of histamine receptors. Specifically, it has been identified as a histamine H2-receptor agonist, which makes it a valuable tool for studying the physiological and pathological roles of this receptor.[1] Histamine H2 receptor antagonists are a class of drugs that block the action of histamine at the H2 receptors in the stomach, leading to a decrease in stomach acid production.[2][3] They are used to treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[2][3] The dihydrochloride salt form of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine enhances its solubility and stability for experimental use.
Core Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a compound is paramount for its effective application in research and development.
Chemical and Physical Data
| Property | Value | Reference |
| Chemical Name | 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride | [4] |
| CAS Number | 99839-36-8 | [4][5] |
| Molecular Formula | C4H11Cl2N5 | [4] |
| Synonyms | 5-Amino-3-(2-aminoethyl)-1H-1,2,4-triazole dihydrochloride | N/A |
| Melting Point | 130-133 °C (for 3-Amino-5-methylthio-1H-1,2,4-triazole) | [6] |
| Solubility | Soluble in water, methanol, ethanol, and chloroform. Sparingly soluble in ethyl acetate. Insoluble in ether and acetone (for 3-Amino-1H-1,2,4-triazole). | [7] |
| Storage | Store desiccated at -20°C in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, copper, iron, and iron salts. | [7] |
Structural Elucidation
The chemical structure of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is presented below. The 1,2,4-triazole ring is a key feature, providing a stable aromatic system that can engage in various intermolecular interactions.
Caption: General workflow for the synthesis of the target compound.
Analytical Characterization
The structural integrity and purity of the synthesized compound should be confirmed using a combination of analytical techniques.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques. For 1,2,4-triazoles, fragmentation often involves cleavage of the triazole ring and loss of substituents. [10]* High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound. A certificate of analysis for a related compound indicates a purity of 99.97% as determined by HPLC. [11]
Biological Activity and Mechanism of Action
The primary biological significance of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine lies in its activity as a histamine H2 receptor agonist. [1]
Histamine H2 Receptor Agonism
Histamine H2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). [12]This signaling cascade is particularly important in the parietal cells of the stomach, where it triggers the secretion of gastric acid. [2]As an H2 receptor agonist, 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine mimics the action of histamine at these receptors.
Caption: Simplified signaling pathway of histamine H2 receptor activation.
Experimental Protocol: Histamine H2 Receptor Binding Assay
To experimentally validate the affinity of the compound for the H2 receptor, a radioligand binding assay can be performed. The following is a general protocol. [13]
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Cell Culture: Use cells expressing the histamine H2 receptor (e.g., HEK293T cells transiently transfected with the H2R gene).
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Saturation Binding: Incubate the cell membranes with increasing concentrations of a radiolabeled H2 receptor antagonist (e.g., [³H]tiotidine) in the absence or presence of a high concentration of an unlabeled antagonist to determine total and non-specific binding, respectively.
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Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound (3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride).
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Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Separate the bound and free radioligand by rapid filtration.
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Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
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Data Analysis: Analyze the data to calculate the inhibition constant (Ki) of the test compound, which is a measure of its affinity for the receptor.
Applications in Research and Drug Development
As a selective histamine H2 receptor agonist, this compound is a valuable tool for:
-
Studying H2 Receptor Pharmacology: Investigating the structure-activity relationships of H2 receptor ligands. [1]* Validating H2 Receptor Assays: Serving as a reference compound in the development and validation of new H2 receptor assays.
-
Probing Physiological Processes: Elucidating the role of H2 receptors in various physiological and pathophysiological processes beyond gastric acid secretion.
-
Lead Compound for Drug Discovery: Acting as a starting point for the design and synthesis of novel H2 receptor modulators with improved therapeutic profiles. [14][15]
Safety and Handling
Based on safety data for related amino-1,2,4-triazole compounds, appropriate safety precautions should be taken when handling 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride represents a significant molecule in the study of histamine H2 receptors. Its role as a bioisostere of histamine and a selective H2 receptor agonist provides a powerful tool for researchers in pharmacology and medicinal chemistry. A thorough understanding of its properties, synthesis, and biological activity, as outlined in this guide, is crucial for its effective application in advancing our knowledge of H2 receptor function and in the development of novel therapeutics.
References
-
Lipinski, C. A. (1983). Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists. Journal of Medicinal Chemistry, 26(1), 1–6. [Link]
-
Springer Nature. (2017). Histamine H2 Receptor Biased Signaling Methods. Springer Protocols. [Link]
-
Monczor, F., & Fernandez, N. (2015). Physiological implications of biased signaling at histamine H2 receptors. Frontiers in Pharmacology, 6, 36. [Link]
-
3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, 99839-36-8. (n.d.). Geeloo. [Link]
-
Darling, C. M., & Rose, E. K. (1976). Synthesis of histamine analogs. Journal of Pharmaceutical Sciences, 65(1), 98–102. [Link]
-
Lipinski, C. A. (1983). Bioisosteric prototype design of biaryl imidazolyl and triazolyl competitive histamine H2-receptor antagonists. Journal of Medicinal Chemistry, 26(1), 1-6. [Link]
-
The synthesis of triazole analogs of histamine and related compounds. (1949). Journal of the American Chemical Society, 71(4), 1436–1440. [Link]
-
Effect of derivatives of 3-(beta-aminoethyl)-1,2,4-triazole on the histamine H1- and H2-receptors. (1978). Farmakologiia i Toksikologiia, 41(4), 432-436. [Link]
-
Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1845. [Link]
-
A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. (2019). ResearchGate. [Link]
-
3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride. (n.d.). Crysdot. [Link]
-
1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. (2022). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
H2 receptor antagonist. (n.d.). In Wikipedia. [Link]
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (2017). Iris Unimore. [Link]
-
Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. (2023). MDPI. [Link]
-
Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]
-
List of H2 Blockers: Cimetidine, Famotidine, and More. (2025). GoodRx. [Link]
-
List of H2 antagonists (H2 blockers). (n.d.). Drugs.com. [Link]
-
3-AMINO-1H-1,2,4-TRIAZOLE,95%. (n.d.). Ataman Kimya. [Link]
-
Zadorozhnii, P. V., et al. (2024). Synthesis, spectral characteristics and molecular structure of N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides. Russian Chemical Bulletin, 73(2), 431-438. [Link]
-
1-(5-amino-1H-1,2,4-triazol-3-yl)-N-[2-(4-chlorophenyl)ethyl]-N-[(2,5-difluorophenyl)methyl]piperidin-4-amine. (n.d.). PubChem. [Link]
-
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (2023). MDPI. [Link]
-
1H and 13C NMR Data for triazole 1. (2014). The Royal Society of Chemistry. [Link]
-
A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). ResearchGate. [Link]
-
Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2019). Chemistry LibreTexts. [Link]
-
Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). Arkivoc. [Link]
Sources
- 1. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. 803630-94-6|3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one|BLD Pharm [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Pharmacological properties of histamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. The synthesis of triazole analogs of histamine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

